2'-Deoxycytidine hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

DNA Synthesis Studies:

- 2'-Deoxycytidine hydrate serves as a precursor to deoxycytidine triphosphate (dCTP), a crucial building block for DNA synthesis. Researchers utilize it to study DNA replication mechanisms by incorporating it into experimental systems. [Source: National Institutes of Health, ]

Investigation of DNA Repair Processes:

- This molecule can be employed to investigate DNA repair pathways. By introducing specific modifications to 2'-Deoxycytidine hydrate, scientists can study how cells recognize and repair damaged DNA. [Source: ScienceDirect, The intricate dance of DNA damage repair: Pathways and mechanisms ]

Development of Antiviral Therapeutics:

- Some research explores the potential of 2'-Deoxycytidine hydrate or its derivatives as antiviral agents. The rationale lies in their ability to interfere with viral replication by disrupting the synthesis of viral DNA. However, further studies are needed to assess their efficacy and safety. [Source: Wiley Online Library, Nucleoside Analogues in Cancer Treatment ]

Elucidating Enzyme Function:

- 2'-Deoxycytidine hydrate can be a valuable tool for biochemists studying enzymes involved in DNA metabolism. By using this molecule as a substrate, researchers can gain insights into the enzymatic activity and mechanisms underlying DNA synthesis and modification. [Source: Royal Society of Chemistry, Enzymes ]

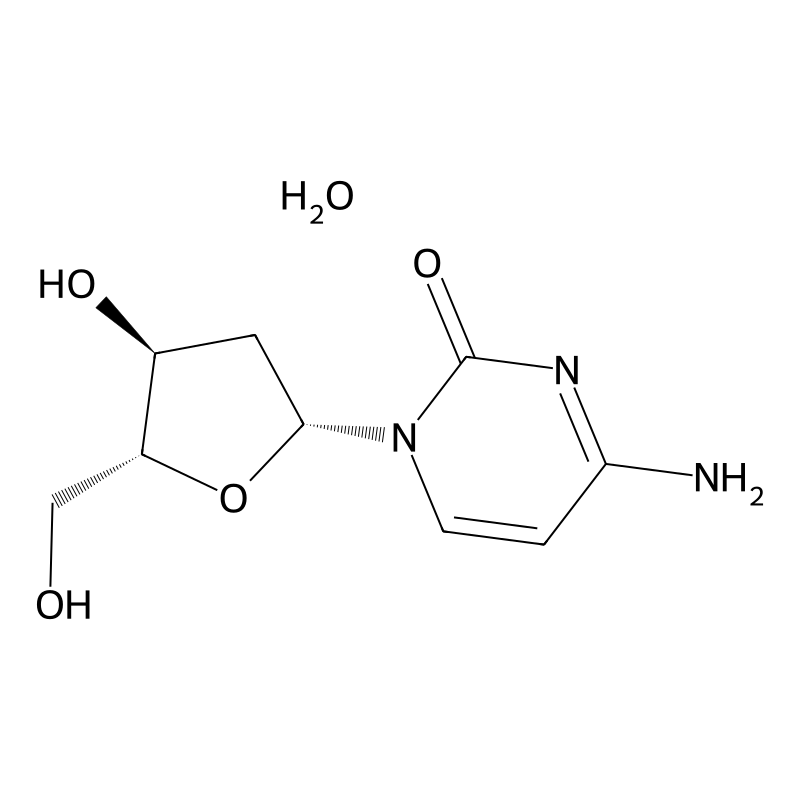

2'-Deoxycytidine hydrate is a nucleoside that plays a crucial role in the structure of DNA. It consists of a cytosine base linked to a deoxyribose sugar, specifically lacking a hydroxyl group at the 2' position. The chemical formula for 2'-deoxycytidine hydrate is C₉H₁₃N₃O₄, with an average molecular weight of approximately 227.22 g/mol . This compound is classified under pyrimidine 2'-deoxyribonucleosides, which are essential for nucleic acid synthesis and function.

Within biological systems, dCyd hydrate primarily functions as a precursor for dCTP, a key building block for DNA synthesis. During DNA replication, enzymes like DNA polymerases utilize dCTP to add complementary nucleotides to the growing DNA strand according to the base-pairing rules (dCyd-G).

dCyd hydrate itself might not have a specific mechanism of action beyond serving as a readily available source for dCTP within the cell.

- Wear gloves, eye protection, and lab coat when handling the compound.

- Avoid inhalation or ingestion.

- Dispose of waste according to institutional guidelines.

Biologically, 2'-deoxycytidine is significant as it serves as a substrate for deoxycytidine kinase, an enzyme responsible for phosphorylating deoxyribonucleosides. This phosphorylation process is essential for the activation of nucleoside analogs used in antiviral and chemotherapeutic treatments . Furthermore, 2'-deoxycytidine is involved in cellular processes such as DNA replication and repair, making it crucial for maintaining genomic integrity.

The synthesis of 2'-deoxycytidine can be achieved through various methods:

- Chemical Synthesis: Traditional organic synthesis methods can be employed to construct the nucleoside from simpler precursors.

- Enzymatic Synthesis: Enzymes such as deoxycytidine kinase can be utilized to phosphorylate cytidine or its derivatives to yield 2'-deoxycytidine.

- Biotechnological Approaches: Recombinant DNA technology can be used to produce this compound in microbial systems.

2'-Deoxycytidine hydrate has several applications:

- Pharmaceuticals: It is used as a building block in the synthesis of antiviral and anticancer drugs.

- Biochemical Research: The compound is employed in studies involving DNA synthesis and repair mechanisms.

- Diagnostic Tools: Its derivatives are utilized in various diagnostic assays related to genetic disorders.

Research on the interactions of 2'-deoxycytidine with other biomolecules reveals its role in forming stable complexes with proteins involved in DNA metabolism. Interaction studies often focus on how this nucleoside influences enzyme activity and substrate specificity, particularly regarding deoxyribonucleoside kinases and polymerases .

Several compounds are structurally and functionally similar to 2'-deoxycytidine. Here are some notable examples:

| Compound Name | Structure Similarity | Key Differences |

|---|---|---|

| Cytidine | Ribose instead of deoxyribose | Contains a hydroxyl group at the 2' position |

| 2'-Deoxyguanosine | Similar structure with guanine base | Different nitrogenous base (guanine vs. cytosine) |

| 2'-Deoxyadenosine | Similar structure with adenine base | Contains adenine instead of cytosine |

| 5-Methyl-2'-deoxycytidine | Methylation at the 5' position | Methyl group alters biological activity |

The uniqueness of 2'-deoxycytidine lies in its specific role within DNA synthesis and repair pathways, distinguishing it from other nucleosides that may have different biological functions or structural characteristics.

Molecular Structure and Formula

Structural Representation and International Union of Pure and Applied Chemistry Nomenclature

2'-Deoxycytidine hydrate is a pyrimidine 2'-deoxyribonucleoside compound with the molecular formula C9H15N3O5, representing the hydrated form of the parent nucleoside [1]. The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one hydrate [2]. The structural representation consists of a cytosine base linked to a 2'-deoxyribose sugar moiety through a β-N-glycosidic bond, with an additional water molecule incorporated into the crystal structure [1] [3].

The compound exhibits a molecular weight of 245.23 g/mol for the hydrated form, compared to 227.22 g/mol for the anhydrous 2'-deoxycytidine [1] [3]. The structural framework comprises a pyrimidine heterocyclic base containing an amino group at the C4 position and a carbonyl group at the C2 position, connected to a five-membered furanose ring lacking a hydroxyl group at the C2' position [4] [5].

Bond Lengths and Angles

Crystallographic analysis reveals specific geometric parameters for 2'-deoxycytidine structures that provide insights into the molecular architecture [6] [7]. The glycosidic bond length N1-C1' measures approximately 1.499 Å, representing the critical linkage between the nucleobase and sugar components [8]. Within the pyrimidine ring, the C4-N4 bond length is 1.337 Å, indicating partial double-bond character due to resonance effects [8].

The bond angles within the molecular structure demonstrate the three-dimensional arrangement of atoms [7] [8]. The C6-N1-C1' angle measures 122.33°, while the C2-N1-C1' angle is 117.08° [8]. The sugar ring exhibits characteristic bond angles including O5'-C5'-C4' at 112.26° and C1'-O4'-C4' at 110.96° [8]. These measurements reflect the tetrahedral geometry around the sugar carbon atoms and the planar arrangement of the pyrimidine base [9] [10].

Stereochemistry and Conformation

Sugar Puckering Modes

The 2'-deoxyribose sugar ring adopts specific puckering conformations that influence the overall molecular geometry [9] [11]. Crystallographic studies demonstrate that 2'-deoxycytidine predominantly exists in the C2'-endo puckering mode, characterized by a pseudorotation angle P of approximately 160° [11] [12]. This conformation belongs to the S-type (South) family of sugar puckers, where the C2' carbon atom is displaced above the plane formed by the remaining ring atoms [9] [10].

Nuclear magnetic resonance spectroscopy and X-ray crystallographic analyses confirm that the C2'-endo conformation is thermodynamically favored in both solution and solid-state environments [11] [10]. The sugar pucker significantly affects the spatial orientation of the nucleobase relative to the sugar moiety and influences the overall molecular flexibility [13] [14].

Glycosidic Bond Orientation

The glycosidic bond orientation in 2'-deoxycytidine hydrate adopts the anti conformation, characterized by a torsion angle χ defined by O4'-C1'-N1-C2 [13] [14]. Typical values for this torsion angle range from 200° to 222° in cytidine and deoxycytidine nucleosides, indicating the anti orientation where the nucleobase is positioned away from the sugar ring [15] [9].

Computational studies reveal that while the anti conformation is predominant in crystalline phases and deoxyribonucleic acid structures, gas-phase 2'-deoxycytidine may favor syn conformations due to intramolecular hydrogen bonding between the O5' hydroxyl group and the O2 carbonyl oxygen [10] [16]. The anti conformation is stabilized by intermolecular interactions in the solid state and represents the biologically relevant configuration [10] [17].

C(5')-O(5') Bond Conformation

The exocyclic C5'-O5' bond adopts specific rotational conformations that affect the overall molecular shape and crystal packing [18] [12]. The most commonly observed conformation is the gauche-gauche (+sc) arrangement, where the C5'-O5' bond exhibits a torsional angle corresponding to the gauche conformation [12]. This conformation is characterized by the C4'-C5'-O5' torsion angle and represents the energetically favorable arrangement in most nucleoside structures [18] [15].

Crystallographic data indicates that the +sc conformation facilitates optimal hydrogen bonding interactions in the crystal lattice while minimizing steric conflicts between the hydroxymethyl group and the sugar ring [12] [17]. The C5'-O5' bond length typically measures approximately 1.43 Å, consistent with standard C-O single bond distances [8].

Physical Properties

Solubility Characteristics

2'-Deoxycytidine hydrate exhibits moderate solubility in aqueous solutions, with solubility values of approximately 50 mg/mL in water at ambient temperature [19]. The compound demonstrates enhanced solubility compared to many other nucleoside analogs due to the presence of multiple hydroxyl groups and the amino functionality that facilitate hydrogen bonding with water molecules [3] [19]. The hydrated form shows slightly increased water solubility compared to the anhydrous compound due to the incorporated water molecule in the crystal structure [1] [3].

The solubility profile extends to polar organic solvents, with moderate solubility observed in methanol and dimethyl sulfoxide [3] [19]. The compound exhibits limited solubility in non-polar solvents due to its polar functional groups and hydrophilic character [20] [19]. Molecular dynamics simulations indicate that the hydration pattern involves hydrophobic character around the heterocyclic base moiety and hydrophilic interactions at the sugar hydroxyl groups [21] [22].

Thermal Properties

The thermal properties of 2'-deoxycytidine hydrate are characterized by specific melting points and thermal stability parameters [2] [3]. The compound exhibits a melting point range of 207-211°C, indicating good thermal stability under normal storage conditions [3] [19]. The melting point represents the temperature at which the crystalline structure undergoes phase transition to the liquid state [23] [24].

Thermal analysis reveals that the hydrated form may undergo dehydration at elevated temperatures before reaching the melting point of the anhydrous compound [3] [25]. The boiling point is estimated at approximately 368.93°C under standard atmospheric pressure, though decomposition may occur before reaching this temperature [19] [26]. Differential scanning calorimetry studies provide insights into the thermal transitions and stability characteristics of the compound [24].

Stability Parameters

2'-Deoxycytidine hydrate demonstrates good chemical stability under appropriate storage conditions [27] [24]. The compound remains stable when stored at 2-8°C in dark conditions, with recommended storage in sealed containers to prevent moisture absorption and degradation [24] [19]. Long-term stability studies indicate that the compound maintains chemical integrity for extended periods when stored under optimal conditions [27].

The stability profile is pH-dependent, with enhanced stability observed in neutral to slightly acidic conditions [28] [29]. Under alkaline conditions, the compound may undergo deamination reactions leading to the formation of 2'-deoxyuridine derivatives [28] [30]. Temperature stability studies demonstrate that the compound remains stable at ambient temperatures but may undergo thermal decomposition at elevated temperatures above 200°C [31] [24].

Hygroscopicity

2'-Deoxycytidine hydrate exhibits hygroscopic properties, meaning it has the tendency to absorb moisture from the surrounding environment [3] [32]. The compound readily takes up water vapor due to the presence of multiple hydrogen bonding sites, including hydroxyl groups on the sugar moiety and the amino group on the nucleobase [32] [21]. This hygroscopic nature necessitates careful storage conditions to maintain product quality and prevent excessive water uptake [3] [24].

The hygroscopic behavior is attributed to the formation of hydrogen bonds between water molecules and the polar functional groups present in the molecule [32] [22]. Molecular dynamics simulations reveal that water molecules form structured hydration shells around the compound, with preferential interaction at the sugar hydroxyl groups [21] [22]. The hygroscopic properties must be considered during handling and storage to prevent changes in the hydration state of the crystalline material [3] [32].

Chemical Properties

Reactivity Profile

2'-Deoxycytidine hydrate exhibits characteristic reactivity patterns consistent with nucleoside compounds containing both purine base and sugar functionalities [28]. The compound undergoes oxidation reactions that can convert it to 2'-deoxyuridine derivatives through deamination pathways [34]. Reduction reactions can affect the nucleobase portion, potentially leading to modified nucleoside structures .

The reactivity profile includes susceptibility to nucleophilic substitution reactions at the amino group position, where various alkylating agents can form substituted derivatives [35]. The compound demonstrates reactivity toward enzymatic modifications, particularly through deoxycytidine kinase-mediated phosphorylation to form the corresponding monophosphate, diphosphate, and triphosphate derivatives [36]. Under oxidative conditions, the compound can form glycol derivatives through hydroxyl radical-mediated oxidation [34].

Functional Group Characteristics

The functional groups present in 2'-deoxycytidine hydrate confer specific chemical properties and reactivity patterns [22]. The primary amino group at the C4 position of the cytosine base exhibits nucleophilic character and can participate in hydrogen bonding interactions [8] [22]. This amino group demonstrates partial double-bond character due to resonance with the pyrimidine ring system, as evidenced by restricted rotation and characteristic nuclear magnetic resonance spectral patterns [8].

The hydroxyl groups on the sugar moiety function as both hydrogen bond donors and acceptors, contributing to the compound's solubility and crystal packing arrangements [22] [21]. The C5' primary hydroxyl group exhibits typical primary alcohol reactivity and can undergo phosphorylation reactions to form nucleotide derivatives [36]. The C3' secondary hydroxyl group participates in intermolecular hydrogen bonding networks that stabilize the crystal structure [37] [8].

Hydrolysis Behavior

2'-Deoxycytidine hydrate undergoes hydrolysis reactions under specific conditions, with the rate and products dependent on pH, temperature, and reaction environment [28] [29]. Under acidic conditions, the compound primarily undergoes depyrimidination, resulting in cleavage of the glycosidic bond and formation of the free cytosine base and 2'-deoxyribose [28] [38]. The hydrolysis rate increases significantly under acidic conditions due to protonation of the nucleobase, which facilitates bond cleavage [28].

Under neutral and alkaline conditions, deamination becomes the predominant hydrolysis pathway, converting the cytosine base to uracil and forming 2'-deoxyuridine as the primary product [28] [30]. The deamination reaction proceeds through nucleophilic attack by hydroxide ions on the protonated amino group [30]. At elevated temperatures and pH 12, complete deamination to 2'-deoxyuridine occurs with minimal side product formation [30].

The hydrolysis kinetics follow first-order reaction mechanisms, with rate constants dependent on temperature and pH conditions [29] [34]. At physiological pH and temperature, the compound demonstrates good hydrolytic stability, with half-lives measured in days to weeks depending on specific conditions [27] [29]. The formation of degradation products during hydrolysis includes various intermediates such as ring-opened derivatives and deformylated compounds under specific reaction conditions [29].

| Hydrolysis Condition | Primary Product | Reaction Type | Relative Rate |

|---|---|---|---|

| pH 2, 37°C | Cytosine + 2'-deoxyribose | Depyrimidination | High |

| pH 7, 37°C | Mixed products | Multiple pathways | Moderate |

| pH 12, 90°C | 2'-Deoxyuridine | Deamination | Very High |

| pH 7, 25°C | Minimal degradation | - | Very Low |

Chemical Synthesis Routes

The chemical synthesis of 2'-deoxycytidine hydrate employs several well-established methodologies, each offering distinct advantages and limitations for different synthetic applications. The most widely utilized approaches include nucleophilic glycosylation reactions, metal-mediated coupling strategies, and direct condensation methods.

Silyl-Hilbert-Johnson (Vorbrüggen) Reaction

The Vorbrüggen glycosylation represents the most commonly employed method for nucleoside synthesis, utilizing silylated heterocyclic bases and electrophilic sugar derivatives in the presence of Lewis acid catalysts [1]. This reaction involves the coupling of a silylated cytosine derivative with protected 2-deoxyribose acetate under mild conditions. The reaction typically proceeds through an SN1-like mechanism, where the Lewis acid activates the anomeric acetate, facilitating nucleophilic attack by the silylated nucleobase. Yields for 2'-deoxycytidine synthesis using this method range from 60-78%, depending on the specific protecting groups and reaction conditions employed [2].

The stereoselectivity of this reaction is influenced by neighboring group participation when acyl-protected ribose derivatives are used. However, stereoselective synthesis of 2'-deoxyribonucleosides directly from deoxyribose derivatives proves more challenging due to the absence of a 2'-hydroxyl group that would enable neighboring group participation [1]. This limitation necessitates careful optimization of reaction conditions and the use of specific protecting group strategies to achieve acceptable β-selectivity.

Metal Salt Method

The metal salt approach involves the reaction of metal salts of the heterocyclic base with protected sugar halides [1]. Historically, silver and mercury salts were employed, but more recent developments have focused on sodium salt methodologies due to reduced toxicity concerns. This method typically yields 50-70% of the desired 2'-deoxycytidine product, with the specific yield dependent on the metal salt employed and the reaction conditions [3].

The mechanism involves initial formation of a metal-nucleobase complex, followed by nucleophilic displacement of the halide from the sugar derivative. The choice of metal significantly influences both the reaction rate and the stereochemical outcome, with sodium salts generally providing improved safety profiles while maintaining reasonable synthetic efficiency.

Fusion Method

The fusion method represents the earliest approach to nucleoside synthesis, involving direct heating of the nucleobase with acetyl-protected 1-acetoxyribose to temperatures of 155°C [1]. This high-temperature condensation reaction can achieve yields of up to 70% for 2'-deoxycytidine formation. Despite its simplicity, the harsh reaction conditions limit its applicability to thermally stable substrates and may result in decomposition of sensitive functional groups.

Triazolation Protocol

Recent advances in commercial-scale synthesis have highlighted the triazolation protocol as particularly suitable for large-scale production [3]. This method involves the transformation of 2'-deoxyuridine analogs to 2'-deoxycytidine derivatives through triazole-mediated amination reactions. The process demonstrates excellent scalability and yields of 84.6% under optimized conditions, making it superior to alternative p-nitrophenoxylation methods for commercial applications [4] [3].

| Synthesis Method | Typical Yield (%) | Key Advantages | Primary Limitations |

|---|---|---|---|

| Vorbrüggen Reaction | 60-78 | Mild conditions, broad substrate tolerance | Poor α/β selectivity for deoxyribonucleosides |

| Metal Salt Method | 50-70 | Good yields with specific substrates | Limited substrate scope |

| Fusion Method | Up to 70 | Simple experimental setup | High temperature requirements |

| Triazolation Protocol | 84.6 | Commercial scalability | Requires specific starting materials |

Enzymatic Synthesis Methods

Enzymatic approaches to 2'-deoxycytidine hydrate synthesis offer significant advantages in terms of stereoselectivity, mild reaction conditions, and environmental compatibility. These biocatalytic methods have gained increasing attention for both research applications and potential industrial implementation.

Nucleoside Phosphorylase-Mediated Synthesis

Nucleoside phosphorylases represent the most versatile class of enzymes for 2'-deoxycytidine synthesis, catalyzing the reversible cleavage and formation of glycosidic bonds in the presence of inorganic phosphate [5] [6]. Both pyrimidine nucleoside phosphorylases and purine nucleoside phosphorylases can be employed, either individually or in combination, to achieve transglycosylation reactions that convert readily available nucleoside donors to the desired 2'-deoxycytidine product.

The enzymatic synthesis typically involves a two-step transglycosylation mechanism. In the first step, a donor nucleoside undergoes phosphorolysis to generate the corresponding nucleobase and sugar-1-phosphate intermediate. Subsequently, the sugar-1-phosphate reacts with cytosine to form 2'-deoxycytidine, with the reaction equilibrium governed by the relative stability of the starting materials and products [7] [8].

Optimized reaction conditions typically employ pH values between 7.0-7.5, temperatures of 37-50°C, and carefully controlled phosphate concentrations [7]. The yield optimization studies demonstrate that the ratio of equilibrium constants for the donor and product nucleosides (K₁/K₂) determines maximum product yields, with excess sugar donor being beneficial while increased phosphate concentrations negatively impact yields [7] [9].

Metabolically Engineered Bacterial Systems

Significant advances have been achieved in the development of metabolically engineered Escherichia coli strains for 2'-deoxycytidine production [10] [11]. These systems employ rational metabolic engineering strategies to enhance the biosynthetic pathway while eliminating competing degradation routes.

The engineered strains typically involve deletion of degradation enzymes in the salvage pathway (deoA, udp, deoD) and branching pathway enzymes (dcd, cdd, codA, thyA) to prevent 2'-deoxycytidine catabolism [11]. Additionally, regulatory genes (purR, pepA, argR) are knocked out to prevent feedback inhibition of carbamoyl phosphate synthetase. Overexpression of key biosynthetic enzymes, including T4 ribonucleoside diphosphate reductase (nrdCAB), cytidine triphosphate synthetase (pyrG), and cytidine monophosphate phosphohydrolase (yfbR), enhances the flux toward 2'-deoxycytidine formation [11].

Under optimized conditions, these engineered strains achieve 2'-deoxycytidine yields of up to 967 mg/L in shake-flask cultures, representing a significant improvement over wild-type bacterial systems [11]. The integration of carbon flux rerouting through phosphoglucose isomerase (pgi) disruption further improves yields while reducing byproduct formation.

Cytidine Deaminase-Based Approaches

Cytidine deaminase engineering has emerged as a powerful tool for nucleoside analog synthesis, particularly for the production of hydroxylated derivatives that can serve as intermediates for 2'-deoxycytidine synthesis [12]. Recent developments in directed evolution have produced engineered cytidine deaminase variants capable of operating at substrate concentrations exceeding 100 g/L with 90% conversion efficiency within 24 hours [12].

These engineered biocatalysts demonstrate remarkable turnover numbers exceeding 85,000, placing them among the most efficient industrial biocatalysts for nucleoside transformation [12]. The enzymatic process benefits from dynamic product crystallization, providing a scalable and sustainable manufacturing route that can be integrated with chemical synthesis steps to achieve complete 2'-deoxycytidine synthesis.

| Enzymatic System | Typical Yield (%) | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Nucleoside Phosphorylases | 90-95 | pH 7.0-7.5, 37-50°C | Excellent stereoselectivity, protecting-group-free |

| Engineered E. coli | 75-85 (967 mg/L) | pH 7.4, 37°C, aerobic | Direct fermentation, scalable |

| Cytidine Deaminase | 85-90 | pH 7.5-8.5, 25-37°C | High turnover numbers, substrate tolerance |

Purification Techniques

Crystallization Methods

Crystallization represents the most cost-effective and scalable purification method for 2'-deoxycytidine hydrate, particularly suitable for final product purification and the isolation of specific polymorphic forms. The crystallization behavior of 2'-deoxycytidine hydrate is influenced by solvent choice, temperature, pH, and the presence of impurities.

Methanol Crystallization

Methanol crystallization is the most commonly employed method for 2'-deoxycytidine hydrate purification, typically yielding crystalline material with purities of 95-98% [4]. The process involves dissolution of crude 2'-deoxycytidine in hot methanol, followed by controlled cooling to induce crystallization. The hydrated form naturally incorporates one molecule of water per nucleoside molecule, forming stable crystals with defined melting points of 208-210°C [4].

The crystallization process can be optimized through seeding techniques, controlled cooling rates, and the use of anti-solvent addition methods. Recovery yields typically range from 80-90%, with the specific yield dependent on the purity of the starting material and the crystallization conditions employed [4].

Polymorphic Form Control

Recent studies have identified multiple polymorphic forms of 2'-deoxycytidine, designated as Form A and Form B, each characterized by distinct X-ray powder diffraction patterns [13]. Form B deoxycytidine is characterized by XRPD peaks at 13.7, 17.2, 18.0, 19.2, and 22.8 degrees 2θ (± 0.2 degrees 2θ), while Form A exhibits different crystallographic characteristics [13].

The control of polymorphic form is crucial for pharmaceutical applications, as different polymorphs may exhibit varying dissolution rates, stability profiles, and bioavailability characteristics. Crystallization conditions, including solvent choice, temperature profiles, and the presence of additives, can be optimized to selectively produce the desired polymorphic form [13].

Solvent System Optimization

The choice of crystallization solvent significantly impacts both yield and purity. Ethanol-water mixtures provide alternative crystallization media, particularly useful when methanol crystallization yields are suboptimal. The incorporation of anti-solvents such as ethyl acetate can enhance crystallization efficiency while maintaining product purity [13].

Temperature-controlled crystallization protocols typically involve heating the solution to 60-80°C for complete dissolution, followed by controlled cooling at rates of 0.5-2°C per minute. This approach minimizes the formation of amorphous material while maximizing crystal quality and uniformity.

Chromatographic Purification

Chromatographic methods provide high-resolution separation capabilities essential for analytical characterization and preparative purification of 2'-deoxycytidine hydrate. These techniques are particularly valuable when high purity levels are required or when dealing with complex reaction mixtures containing multiple nucleoside analogs.

Reversed-Phase High-Performance Liquid Chromatography

Reversed-phase HPLC using C18 stationary phases represents the gold standard for 2'-deoxycytidine purification, capable of achieving purities exceeding 98-99% [14] [15]. The method employs volatile buffer systems, such as triethylammonium bicarbonate (pH 6.7) or trimethylammonium acetate (pH 7.0), which can be readily removed by evaporation, facilitating sample recovery for preparative applications [14] [15].

The separation mechanism relies on the differential hydrophobic interactions between nucleosides and the C18 stationary phase. Mobile phase optimization typically involves gradient elution using water-acetonitrile mixtures with volatile buffer modifiers. The use of volatile buffers is particularly advantageous for preparative separations, as it eliminates the need for subsequent desalting steps [15].

Recovery yields from preparative HPLC typically range from 85-95%, with the specific yield dependent on the complexity of the starting mixture and the resolution requirements [14]. The method is suitable for both analytical and preparative scale applications, with scaling possible to multi-gram quantities using preparative HPLC columns.

Ion Exchange Chromatography

Ion exchange chromatography provides selective separation based on charge differences, making it particularly suitable for separating nucleotides from nucleosides or for removing ionic impurities [16] [17]. Weak anion exchange resins are commonly employed for nucleoside purification, offering rapid separation with minimal solvent consumption [18].

The separation mechanism involves the selective retention of negatively charged species (such as nucleotide impurities) on the anion exchange resin, while neutral nucleosides pass through unretained. This approach is particularly effective for removing phosphorylated impurities from nucleoside preparations [18].

Recovery yields typically range from 72-82% for complex biological mixtures, with higher recoveries achievable for simpler synthetic mixtures [17]. The method is particularly valuable as an initial purification step prior to more selective chromatographic methods.

Solid Phase Extraction

Solid phase extraction using weak anion exchange cartridges provides a rapid and cost-effective purification method, particularly suitable for sample preparation and intermediate purification steps [18]. The method offers excellent recovery yields of 90-95% while requiring minimal solvent volumes compared to traditional liquid chromatography approaches [18].

The purification protocol typically involves sample loading onto the cartridge, washing with low-ionic-strength buffer to remove neutral impurities, followed by elution of nucleotides with high-ionic-strength buffer. For nucleoside purification, the flow-through fraction contains the purified nucleoside, while nucleotide impurities are retained on the cartridge [18].

| Chromatographic Method | Purity Achieved (%) | Recovery Yield (%) | Typical Applications |

|---|---|---|---|

| Reversed-Phase HPLC | 98-99 | 85-95 | Analytical and preparative separation |

| Ion Exchange | 92-96 | 72-82 | Nucleotide/nucleoside separation |

| Solid Phase Extraction | 85-92 | 90-95 | Sample preparation, rapid purification |

Scale-up Considerations

The transition from laboratory-scale synthesis to industrial production of 2'-deoxycytidine hydrate requires careful consideration of multiple factors including reaction engineering, heat and mass transfer, purification scalability, and process economics. Successful scale-up depends on maintaining product quality while achieving acceptable yields and minimizing production costs.

Reaction Engineering Parameters

Heat transfer efficiency becomes increasingly critical as reaction volumes increase from laboratory (1-100 mL) to pilot (1-10 L) and industrial scales (>100 L) [19] [20]. Laboratory-scale syntheses typically employ oil baths or heating blocks for temperature control, while pilot-scale operations require jacketed reactors with external heating/cooling systems. Industrial-scale production necessitates sophisticated heat exchanger systems to ensure uniform temperature distribution throughout large reaction volumes .

Mixing efficiency represents another critical scale-up parameter. Laboratory-scale reactions rely on magnetic stirring, which becomes inadequate for larger volumes due to insufficient mixing intensity and potential heat generation. Pilot-scale operations typically employ mechanical stirring systems with optimized impeller designs, while industrial-scale reactors require high-efficiency impellers designed for specific rheological properties and mixing requirements [22].

The maintenance of optimal pH control becomes increasingly challenging at larger scales. Laboratory-scale reactions can employ simple pH meter monitoring with manual adjustment, while larger scales require automated pH control systems with multiple sampling points to ensure uniform pH distribution throughout the reaction volume [20] [22].

Process Optimization Strategies

Yield optimization studies demonstrate that careful parameter optimization can improve yields from 60-85% at laboratory scale to 75-95% at industrial scale [22] . This improvement results from better process control, optimized reaction conditions, and reduced material losses during handling and purification operations.

Temperature control optimization involves the development of heating and cooling profiles that minimize thermal stress while maintaining optimal reaction kinetics. Industrial-scale operations often employ ramped heating profiles with controlled cooling rates to prevent thermal decomposition and optimize product formation .

Reaction time optimization becomes crucial for economic viability at industrial scale. While laboratory-scale reactions may employ extended reaction times for convenience, industrial operations require optimized reaction kinetics to maximize throughput. Studies demonstrate that optimized reaction conditions can reduce reaction times from 24-48 hours to 4-8 hours while maintaining or improving yields [20] [22].

Purification Scalability

The choice of purification method significantly impacts scale-up feasibility and economics. Laboratory-scale purification typically relies on column chromatography, which becomes prohibitively expensive and labor-intensive at industrial scale. Pilot-scale operations may employ preparative HPLC for high-value products, while industrial-scale production typically requires crystallization or extraction-based purification methods .

Crystallization represents the most scalable purification approach, offering excellent product purity (95-98%) with reasonable recovery yields (80-90%) and minimal solvent consumption [13] . The development of robust crystallization protocols involves optimization of solvent systems, temperature profiles, and seeding strategies to ensure consistent product quality across different batch sizes.

Extraction-based purification methods offer alternative approaches for large-scale operations, particularly when crystallization proves challenging. These methods typically involve liquid-liquid extraction using immiscible solvent systems to selectively remove impurities while maintaining high product recovery .

Economic Considerations

Process economics become increasingly important as production scale increases. Raw material costs typically represent 40-60% of total production costs, making supplier relationships and bulk purchasing agreements critical for economic viability [23]. Energy costs for heating, cooling, and mixing operations typically represent 15-25% of total production costs, emphasizing the importance of energy-efficient process design [22].

Labor costs can be minimized through process automation and optimization of batch sizes to reduce the frequency of manual operations. Waste disposal costs require careful consideration, particularly for organic solvents and metal-containing waste streams from synthetic operations [23].

Quality control costs increase with scale due to the need for more frequent sampling and analysis to ensure consistent product quality. The implementation of in-process monitoring systems can help minimize quality control costs while maintaining product specifications [22].

| Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Success Factors |

|---|---|---|---|---|

| Reaction Volume | 1-100 mL | 1-10 L | >100 L | Heat transfer optimization |

| Temperature Control | Oil bath/heating block | Jacketed reactor | Heat exchanger systems | Uniform temperature distribution |

| Mixing System | Magnetic stirring | Mechanical stirring | High-efficiency impellers | Mass transfer optimization |

| Purification | Column chromatography | Preparative HPLC | Crystallization/extraction | Cost-effective separation |

| Expected Yield | 60-85% | 70-90% | 75-95% | Process optimization |

Isotopically Labeled Derivatives

13C-Labeled Compounds

Carbon-13 labeled derivatives of 2'-deoxycytidine hydrate serve as essential tools for nuclear magnetic resonance spectroscopy studies, metabolic pathway investigations, and mechanistic research. The strategic incorporation of ¹³C isotopes at specific positions within the nucleoside structure enables detailed structural and dynamic characterization while avoiding the complications associated with uniformly labeled compounds.

Site-Specific Labeling Strategies

The most commonly employed ¹³C labeling positions include the C1' position of the deoxyribose sugar and the C2' position, each offering distinct advantages for specific research applications [24] [25]. C1'-labeled 2'-deoxycytidine (¹³C incorporation of 97-99%) is typically synthesized using labeled sugar precursors, allowing investigation of glycosidic bond formation and cleavage mechanisms [24].

C2'-labeled derivatives require more sophisticated synthetic approaches, often involving stereoselective labeling techniques to achieve the desired isotope incorporation (95-98%) while maintaining stereochemical integrity [25] [26]. These compounds prove particularly valuable for metabolic tracing studies and investigating sugar ring dynamics in nucleic acid structures.

Base-labeled derivatives incorporate ¹³C at specific positions within the cytosine ring, typically at C2, C4, or C6 positions [25] [27]. The synthesis involves coupling reactions between labeled nucleobase precursors and unlabeled sugar derivatives, achieving isotope incorporation levels of 90-95%. These compounds enable detailed investigation of base-pairing interactions and tautomeric equilibria.

Synthetic Methodologies

Chemo-enzymatic synthesis approaches have gained prominence for producing site-specifically labeled nucleotides with high efficiency and isotope incorporation [25]. These methods combine chemically synthesized labeled precursors with enzymatic coupling reactions to achieve rapid synthesis with yields up to 90%. The approach offers improvements in both speed (4-8 hours vs 29-70 hours for purely chemical methods) and cost-effectiveness compared to traditional synthetic routes [25].

The enzymatic approach typically employs recombinantly expressed enzymes including ribose phosphate isomerase, nucleoside phosphorylase, and nucleoside kinase to convert labeled ribose and nucleobase precursors into the desired nucleotide products [25]. The use of enzymatic methods ensures excellent stereoselectivity and minimizes the formation of unwanted stereoisomers.

Alternative chemical synthesis routes involve the preparation of labeled sugar synthons through multi-step synthetic sequences. These approaches typically require 5-8 synthetic steps but offer greater flexibility in terms of labeling patterns and can accommodate specialized isotope incorporation requirements [28].

Applications in Structural Biology

¹³C-labeled 2'-deoxycytidine derivatives enable advanced NMR spectroscopic techniques for studying nucleic acid structure and dynamics [25] [27]. Site-specific labeling creates isolated spin systems that eliminate ¹³C-¹³C J-coupling complications found in uniformly labeled compounds, enabling the use of TROSY pulse sequences for studying large nucleic acid structures.

The labeled compounds facilitate heteronuclear J-coupling measurements and relaxation parameter determination without interference from neighboring ¹³C nuclei [27]. This capability proves essential for investigating nucleic acid dynamics on microsecond to millisecond timescales using CPMG relaxation dispersion and CEST experiments [25].

Isotope-edited NMR experiments using ¹³C-labeled nucleosides enable selective observation of specific nucleotide positions within large nucleic acid structures, greatly simplifying spectral interpretation and facilitating resonance assignment in molecules larger than 50 nucleotides [27].

| ¹³C Label Position | Isotope Incorporation (%) | Synthetic Approach | Primary Applications |

|---|---|---|---|

| C1' (deoxyribose) | 97-99 | Labeled sugar precursor | Glycosidic bond studies |

| C2' (deoxyribose) | 95-98 | Stereoselective labeling | Metabolic tracing |

| C2 (cytosine base) | 90-95 | Labeled nucleobase coupling | Base-pairing interactions |

| C4 (cytosine base) | 90-95 | Chemical synthesis | Tautomeric equilibria |

Deuterium-Labeled Compounds

Deuterium labeling of 2'-deoxycytidine hydrate provides unique advantages for investigating molecular dynamics, reaction mechanisms, and metabolic pathways. The larger mass difference between deuterium and protium compared to other stable isotopes results in more pronounced kinetic isotope effects and distinctive spectroscopic signatures.

Stereoselective Deuteration Strategies

The most sophisticated deuterium labeling approaches focus on stereoselective substitution of diastereotopic protons, particularly at the 5' position of the deoxyribose sugar [29]. Asymmetric reduction using B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane-d) enables the stereoselective introduction of deuterium with enantiomeric ratios greater than 95% and deuterium incorporation of 95-98% [29].

The synthetic approach involves oxidation of 3-O-tert-butyldimethylsilyl-2-deoxy-D-erythro-pentofuranoside to the corresponding aldehyde, followed by asymmetric reduction with Alpine-Borane-d prepared in situ from B-methoxy-9-BBN and lithium aluminum deuteride [29]. This methodology provides access to both (R)- and (S)-deuterated derivatives depending on the choice of reducing agent stereochemistry.

Base deuteration strategies typically involve hydrogen-deuterium exchange reactions under controlled conditions [30] [31]. These approaches can achieve deuterium incorporation levels of 80-90%, though the exchange may not be completely stereoselective for all positions. Alternative approaches involve the synthesis of deuterated nucleobase precursors followed by coupling with unlabeled sugar derivatives.

Synthetic Route Optimization

The preparation of 5'-deuterated 2'-deoxycytidine derivatives requires careful optimization of protecting group strategies to maintain deuterium incorporation throughout the synthetic sequence [29]. The use of acid-stable protecting groups prevents deuterium scrambling during subsequent synthetic transformations, ensuring high deuterium retention in the final product.

Phosphoramidite synthesis from deuterated nucleoside precursors enables incorporation into oligonucleotides using standard solid-phase synthesis protocols [29]. Coupling efficiencies of 92% can be achieved with slightly extended coupling times (2 minutes vs standard 45-60 seconds) to accommodate the altered reactivity of deuterated substrates.

The conversion from deuterated nucleosides to nucleotides can be accomplished using standard phosphorylation protocols without significant deuterium loss [29]. However, care must be taken to avoid conditions that promote hydrogen-deuterium exchange, particularly in the presence of acidic or basic reagents.

Analytical Characterization

High-resolution mass spectrometry provides definitive confirmation of deuterium incorporation, with characteristic mass shifts corresponding to the number of deuterium atoms incorporated [29]. The isotope pattern in mass spectra enables verification of isotope purity and detection of partially exchanged species.

¹H NMR spectroscopy demonstrates the disappearance or significant reduction of signals corresponding to deuterated positions, providing qualitative confirmation of successful deuteration [29]. ¹³C NMR spectroscopy of deuterated derivatives exhibits characteristic triplet splitting patterns due to deuterium-carbon coupling, serving as additional confirmation of deuterium incorporation.

The deuterated compounds enable investigation of kinetic isotope effects in enzymatic reactions, providing mechanistic insights into enzyme-catalyzed processes involving 2'-deoxycytidine metabolism [32] [30]. Primary kinetic isotope effects (kH/kD) typically range from 2-8 for reactions involving C-H bond cleavage at deuterated positions.

| Deuterium Position | Incorporation (%) | Synthetic Method | Key Applications |

|---|---|---|---|

| 5'-(R) | 95-98 | Asymmetric reduction | Stereochemical analysis |

| 5'-(S) | 95-98 | Asymmetric reduction | Stereochemical analysis |

| Base positions | 80-90 | Exchange reactions | Kinetic isotope effects |

| Multiple positions | 85-95 | Multi-step synthesis | Comprehensive labeling |